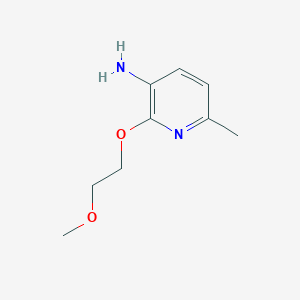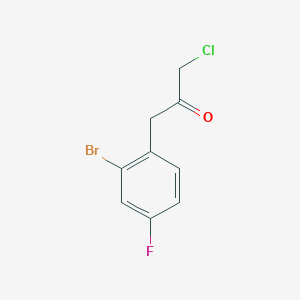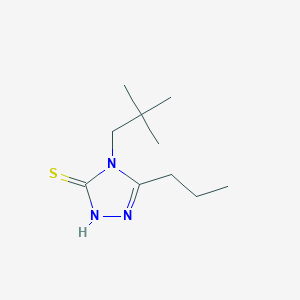![molecular formula C13H29N3O2 B13625132 tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is an organic compound with the molecular formula C15H32N2O5. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is often used as a protecting group for amines in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other advanced materials, enhancing their mechanical properties and thermal stability.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the precise manipulation of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino propylamine moiety. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H29N3O2 |
|---|---|
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
tert-butyl N-[3-[3-(dimethylamino)propylamino]propyl]carbamate |
InChI |
InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-10-6-8-14-9-7-11-16(4)5/h14H,6-11H2,1-5H3,(H,15,17) |
Clé InChI |
YMOBVTBPKSDKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


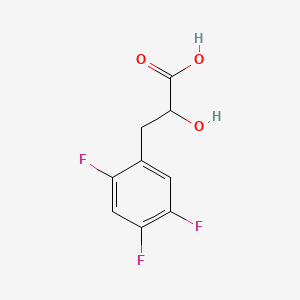
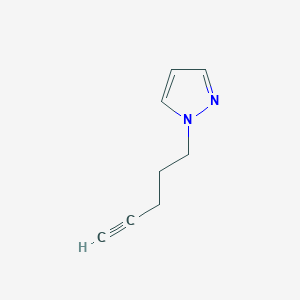
![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)

![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
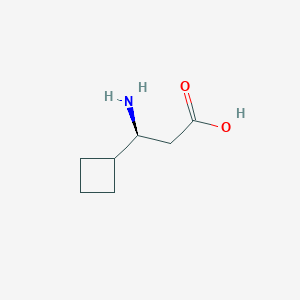
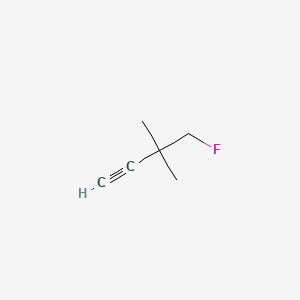
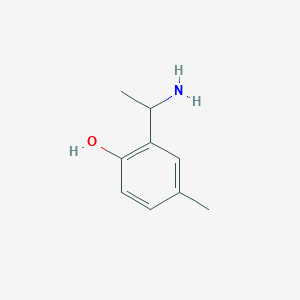
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
